An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene
An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene
CAS Number: 95068-22-7
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile building block.
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 1-Bromo-4-(ethoxymethyl)benzene, a key intermediate in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its practical application, grounded in established scientific principles.
Introduction: Strategic Importance in Synthesis
1-Bromo-4-(ethoxymethyl)benzene, also known as p-bromobenzyl ethyl ether, is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring coupled with an ethoxymethyl group, offers a dual functionality that is highly advantageous for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethoxymethyl group can act as a stable protecting group or be incorporated as a key structural motif influencing the physicochemical properties of the final molecule, such as solubility and lipophilicity. This guide will elucidate the synthesis, characterization, and strategic applications of this important synthetic intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value |
| CAS Number | 95068-22-7[1][2] |
| Molecular Formula | C₉H₁₁BrO[1] |
| Molecular Weight | 215.09 g/mol [1] |
| Synonyms | p-Bromobenzyl ethyl ether |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 236.7±15.0 °C (Predicted)[3] |
| Density | 1.333±0.06 g/cm³ (Predicted)[3] |
Safety and Handling:
1-Bromo-4-(ethoxymethyl)benzene should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1][4]
GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, based on data for structurally similar compounds, it may cause skin and eye irritation.[4] In case of contact, rinse the affected area with copious amounts of water.[4]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
Synthesis of 1-Bromo-4-(ethoxymethyl)benzene: A Validated Protocol
The synthesis of 1-Bromo-4-(ethoxymethyl)benzene can be reliably achieved through the Williamson ether synthesis, a robust and well-established method. This protocol is adapted from a procedure for the synthesis of the analogous 4-bromobenzyl methyl ether and is expected to provide a high yield of the desired product.[5]
Reaction Scheme:
A representative Williamson ether synthesis.
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The use of sodium hydride, a strong base, is critical for the deprotonation of the alcohol to form the corresponding alkoxide.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 4-bromobenzyl alkoxide.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-4-(ethoxymethyl)benzene.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the spectroscopic data for 1-Bromo-4-(ethoxymethyl)benzene is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7.2-7.5 ppm region, a singlet for the benzylic methylene protons (~4.5 ppm), a quartet for the methylene protons of the ethyl group (~3.5 ppm), and a triplet for the methyl protons of the ethyl group (~1.2 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. Signals for the benzylic carbon, and the two carbons of the ethoxy group will also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C-O-C stretching for the ether linkage, and a characteristic C-Br stretching frequency.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Reactivity and Applications in Modern Synthesis
The synthetic utility of 1-Bromo-4-(ethoxymethyl)benzene is primarily derived from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex organic molecules for pharmaceuticals and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. 1-Bromo-4-(ethoxymethyl)benzene is an excellent substrate for this reaction.
General scheme of a Suzuki-Miyaura coupling reaction.
Causality in Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a suitable phosphine ligand is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.
Heck Reaction
The Heck reaction provides a means to form substituted alkenes by coupling 1-Bromo-4-(ethoxymethyl)benzene with an alkene in the presence of a palladium catalyst and a base.
General scheme of a Heck reaction.
Self-Validating System: The success of the Heck reaction is often indicated by the formation of the desired product with high regioselectivity. The choice of base, typically a hindered amine like triethylamine, is critical to regenerate the active palladium(0) catalyst at the end of the catalytic cycle.
Application in Drug Discovery and Materials Science
In materials science, the ability to form extended aromatic systems through cross-coupling reactions makes 1-Bromo-4-(ethoxymethyl)benzene a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.[9]
Conclusion
1-Bromo-4-(ethoxymethyl)benzene is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely incorporate this compound into their synthetic strategies.
References
-
PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-4-(ethoxymethyl)benzene. Retrieved from [Link]
- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2).
- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1-Bromo-4-(ethoxymethyl)benzene [myskinrecipes.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. prepchem.com [prepchem.com]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]

